molecular formula C30H28Cl2N2. 2 HCl B600811 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride CAS No. 856841-95-7

1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride

Cat. No. B600811
CAS RN: 856841-95-7
M. Wt: 487.48 2 36.46
InChI Key:
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Description

1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride is a chemical compound with the molecular formula C30H28Cl2N2 . It is an impurity of Buclizine, which is an antiemetic agent .


Synthesis Analysis

The synthesis of 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine involves the reaction of piperazine with 4-CBC in toluene at 80°C for 2 hours, followed by refluxing at the same temperature for 12 hours .


Molecular Structure Analysis

The molecular weight of 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride is 487.46 . The compound belongs to the API family of Cetirizine Dihydrochloride, Buclizine Hydrochloride, and Meclozine Dihydrochloride .


Physical And Chemical Properties Analysis

1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride has a melting point of >180°C (dec.) and a boiling point of 270-275 °C (Press: 1 Torr) . It has a density of 1.228±0.06 g/cm3 (Predicted) and is slightly soluble in Chloroform, DMSO, and Methanol when heated .

Scientific Research Applications

Anti-Allergic Activities

This compound has been used to synthesize a series of novel derivatives, most of which have shown significant effects on both allergic asthma and allergic itching . In fact, three of the 19 piperazine derivatives (namely, 3d, 3i, and 3r) have stronger potency against allergic asthma than levocetirizine, the positive control drug . Meanwhile, in the test of allergic itching, five of the 19 compounds (namely, 3b, 3g, 3k, 3o, and 3s) have more potent activities than levocetirizine .

Synthesis of Novel Derivatives

The compound has been used as a base to synthesize a series of novel derivatives . These derivatives have been tested for in vivo anti-allergic activities, with most exhibiting significant effects .

Treatment of Allergies

The compound has been used in the treatment of allergies . It has been found to have higher affinity to H1 receptors than histamine, making it clinically useful in the treatment of allergies .

Pharmacophore for Piperazine Drugs

The compound shares the same pharmacophore diphenylmethylpiperazine with most piperazine drugs . This makes it a valuable compound in the development of new drugs .

Synthesis Methods

Recent developments in the synthesis of piperazine derivatives have included methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group . These methods have been applied to the synthesis of this compound .

Anti-Inflammatory Activities

Some derivatives of sulfonamides reported showed good anti-inflammatory activities . As the compound can be combined with sulfonamides, it may produce synergistic action with the pharmacophore of levocetirizine, making the new combined compounds potentially more potent than levocetirizine .

Safety and Hazards

The compound is classified as a GHS07 hazard, with a warning signal word . It has a hazard statement of H302, and precautionary statements include P264, P270, P301+P312, P330, and P501 .

properties

IUPAC Name

1,4-bis[(4-chlorophenyl)-phenylmethyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28Cl2N2.2ClH/c31-27-15-11-25(12-16-27)29(23-7-3-1-4-8-23)33-19-21-34(22-20-33)30(24-9-5-2-6-10-24)26-13-17-28(32)18-14-26;;/h1-18,29-30H,19-22H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLEQNCKNBPYHEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C(C4=CC=CC=C4)C5=CC=C(C=C5)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30Cl4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride

CAS RN

346451-15-8, 856841-95-7
Record name 1,4-bis((4-chlorophenyl)(phenyl)methyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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